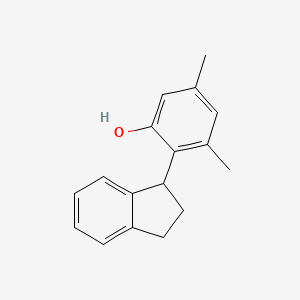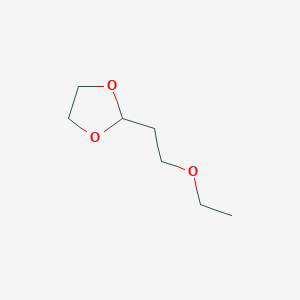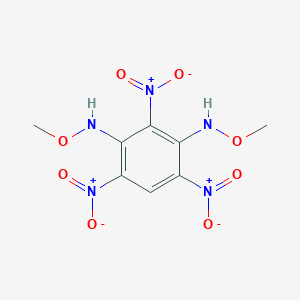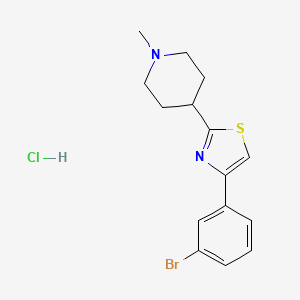
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is a complex organic compound that combines the properties of acetic acid, phenylsulfanyl, and trimethylsilyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the but-3-en-1-ol backbone: This can be achieved through the reaction of an appropriate alkene with a hydroxyl group.
Introduction of the phenylsulfanyl group: This step involves the substitution of a hydrogen atom with a phenylsulfanyl group, often using a thiol reagent.
Addition of the trimethylsilyloxy group: This is typically done using a silylation reaction, where a trimethylsilyl chloride reagent is used in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the but-3-en-1-ol backbone, converting it to a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol involves its interaction with various molecular targets:
Molecular Targets: The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the context. It can also influence signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-phenylsulfanylbut-3-en-1-ol: Lacks the trimethylsilyloxy group, resulting in different solubility and reactivity.
4-trimethylsilyloxybut-3-en-1-ol: Lacks the phenylsulfanyl group, affecting its potential biological activity.
Acetic acid;4-phenylsulfanylbut-3-en-1-ol: Similar structure but without the trimethylsilyloxy group, leading to different chemical properties.
Uniqueness
Acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenylsulfanyl and trimethylsilyloxy groups allows for versatile applications in various fields.
Propiedades
Número CAS |
88695-29-8 |
|---|---|
Fórmula molecular |
C15H24O4SSi |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
acetic acid;4-phenylsulfanyl-4-trimethylsilyloxybut-3-en-1-ol |
InChI |
InChI=1S/C13H20O2SSi.C2H4O2/c1-17(2,3)15-13(10-7-11-14)16-12-8-5-4-6-9-12;1-2(3)4/h4-6,8-10,14H,7,11H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
BNQDAJRAURYHBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C[Si](C)(C)OC(=CCCO)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)




![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)


